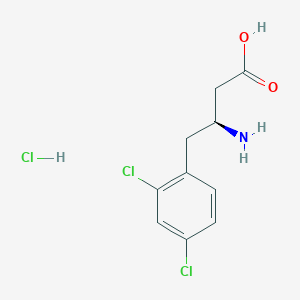

(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride

Description

Homophenylalanine Derivative Classification

(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride belongs to the specialized class of homophenylalanine derivatives, which represent an important subset of non-proteinogenic amino acids. Homophenylalanine compounds are distinguished by their structural relationship to the natural amino acid phenylalanine, featuring an extended carbon chain that incorporates an additional methylene group in the side chain structure. The fundamental architecture of homophenylalanine can be described as 2-amino-4-phenylbutyric acid, where the phenyl group is separated from the amino acid backbone by two carbon atoms rather than the single carbon bridge found in phenylalanine.

The specific compound under investigation, this compound, exhibits several distinctive structural modifications that classify it as a highly specialized derivative within this family. The molecule possesses a molecular formula of C10H12Cl3NO2, with a molecular weight of 284.56 daltons. The stereochemical designation (S) indicates the absolute configuration at the third carbon position, following the Cahn-Ingold-Prelog priority rules for chirality assignment. This specific stereochemistry is crucial for the compound's biological activity and synthetic utility, as enantiomeric forms of amino acid derivatives often exhibit dramatically different pharmacological and biochemical properties.

The dichlorophenyl substitution pattern represents a significant modification from the parent homophenylalanine structure. The presence of chlorine atoms at the 2 and 4 positions of the benzene ring introduces substantial electronic and steric effects that influence the compound's chemical behavior. These halogen substituents increase the electron-withdrawing character of the aromatic system, potentially affecting the compound's interaction with biological targets and altering its physicochemical properties such as lipophilicity and metabolic stability.

Chemical databases classify this compound under multiple systematic nomenclature systems. The Chemical Abstracts Service has assigned the registry number 270063-47-3 to this specific compound. Alternative systematic names include (S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid hydrochloride and H-L-β-HoPhe(2,4-DiCl)-OH·HCl, reflecting different nomenclature conventions used in peptide and amino acid chemistry. The compound is also catalogued under the MDL number MFCD01861043, facilitating its identification in chemical databases and inventory systems.

Historical Development in Chemical Research

The development of homophenylalanine derivatives represents a significant milestone in the evolution of amino acid chemistry, with research efforts spanning several decades of intensive investigation. The initial recognition of homophenylalanine's potential emerged from studies investigating the biosynthetic pathways of natural products, particularly those produced by cyanobacterial species. Groundbreaking research conducted on the cyanobacterium Nostoc punctiforme PCC73102 revealed the existence of specialized biosynthetic machinery capable of converting phenylalanine into homophenylalanine through a series of enzymatic transformations.

The identification of homophenylalanine biosynthetic genes marked a pivotal moment in understanding the natural production of these compounds. Researchers successfully identified three key genes designated hphA, hphB, and hphCD, which encode enzymes responsible for the conversion of L-phenylalanine to L-homophenylalanine. This discovery represented the first identification of genes responsible for homophenylalanine synthesis in any organism, providing crucial insights into the molecular mechanisms underlying the production of these specialized amino acids. The genes were found to be located within gene clusters responsible for anabaenopeptin biosynthesis, suggesting their role in the production of complex natural products containing homophenylalanine residues.

The enzymatic pathway for homophenylalanine biosynthesis was found to follow a mechanism analogous to leucine biosynthesis, involving the sequential action of three enzyme activities. The first enzyme, encoded by hphA, catalyzes the condensation of phenylpyruvate with acetyl-coenzyme A to form α-isopropylmalate analog. The second enzyme, encoded by hphB, performs the oxidative decarboxylation to generate the corresponding β-keto acid intermediate. Finally, the enzymes encoded by hphCD catalyze the isomerization and subsequent reduction to yield the final homophenylalanine product.

Industrial interest in homophenylalanine derivatives intensified with the recognition of their utility as chiral building blocks for pharmaceutical synthesis. L-homophenylalanine gained particular attention for its role as a precursor in the synthesis of angiotensin-converting enzyme inhibitors, a class of antihypertensive medications. This application drove the development of efficient synthetic methodologies and biotechnological approaches for homophenylalanine production, including the engineering of recombinant Escherichia coli strains capable of fermentative production from simple precursors.

The development of synthetic routes to dichlorophenyl-substituted homophenylalanine derivatives represented a further refinement in this field of research. The introduction of halogen substituents was motivated by the desire to modulate the physicochemical properties of the amino acid derivatives and potentially enhance their utility in pharmaceutical applications. The specific 2,4-dichlorophenyl substitution pattern was selected based on structure-activity relationship studies and computational modeling efforts aimed at optimizing the biological activity and synthetic accessibility of these compounds.

Significance in Organic and Medicinal Chemistry

The significance of this compound in contemporary organic and medicinal chemistry extends far beyond its role as a simple amino acid derivative. This compound exemplifies the intersection of synthetic organic chemistry, biochemistry, and pharmaceutical sciences, serving as both a valuable synthetic intermediate and a potential therapeutic agent. The unique structural features of this molecule make it particularly valuable for applications requiring precise control over stereochemistry, electronic properties, and biological activity.

In the realm of synthetic organic chemistry, this compound serves as a versatile chiral building block for the construction of more complex molecular architectures. The presence of both amino and carboxylic acid functional groups provides multiple sites for chemical modification and coupling reactions. The specific stereochemistry at the third carbon position ensures that products derived from this compound maintain defined three-dimensional arrangements, which is crucial for applications in asymmetric synthesis and the preparation of enantiomerically pure compounds.

The dichlorophenyl substitution pattern contributes significantly to the compound's utility in medicinal chemistry applications. Chlorine substituents are known to influence multiple aspects of drug-like properties, including metabolic stability, binding affinity, and pharmacokinetic behavior. The 2,4-dichlorophenyl moiety represents a privileged structural motif that appears in numerous biologically active compounds, suggesting that derivatives of this homophenylalanine analog may possess inherent biological activity or serve as effective pharmacophores for drug development.

Recent research has demonstrated the compound's potential applications in enzyme inhibition studies and protein interaction research. The structural similarity to natural amino acids allows for incorporation into peptide and protein systems, where the modified side chain can provide novel binding interactions or alter the biological activity of the parent molecule. This capability makes the compound valuable for chemical biology applications, including the development of enzyme inhibitors, receptor modulators, and protein-protein interaction disruptors.

The compound's significance is further enhanced by its role in advancing our understanding of amino acid metabolism and biosynthesis. Studies utilizing this and related compounds have provided insights into the substrate specificity of amino acid-processing enzymes and the molecular mechanisms underlying the recognition and processing of non-natural amino acids. These investigations have revealed that certain enzymes involved in amino acid metabolism exhibit relaxed substrate specificity, allowing for the processing of modified amino acids such as homophenylalanine derivatives.

In pharmaceutical research, the compound represents an important model system for investigating the relationship between amino acid structure and biological activity. The systematic modification of the homophenylalanine framework through halogen substitution provides a valuable approach for exploring structure-activity relationships and developing new therapeutic agents. The specific substitution pattern observed in this compound has been selected based on computational modeling and empirical testing, representing an optimized balance between synthetic accessibility and biological activity.

The broader implications of research on this compound extend to the development of novel biotechnological approaches for amino acid production. The successful engineering of microbial systems for homophenylalanine production has demonstrated the feasibility of using biological systems for the synthesis of non-natural amino acids, opening new possibilities for sustainable and cost-effective production of these valuable compounds. This biotechnological dimension adds another layer of significance to the compound's role in contemporary chemical research.

Properties

IUPAC Name |

(3S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGZEMBEPQATGG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375850 | |

| Record name | (3S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331847-11-1, 270063-47-3 | |

| Record name | Benzenebutanoic acid, β-amino-2,4-dichloro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenylacetic acid and an amino acid derivative.

Reaction Conditions: The reaction conditions often include the use of solvents like toluene or ethanol, along with catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound’s structural analogs differ in phenyl ring substituents, halogenation patterns, or stereochemistry. Key examples include:

Key Observations :

- Halogenation Impact: The 2,4-dichloro substitution in the target compound enhances lipophilicity compared to mono-chlorinated (e.g., 3-chlorophenyl) or non-halogenated analogs (e.g., 2-methylphenyl) .

- Electron-Withdrawing Groups : The trifluoromethyl group in CAS 878124-87-9 increases metabolic stability but reduces solubility compared to dichloro derivatives .

Physicochemical Properties

Notable Trends:

- Chiral vs. Non-Chiral: Non-chiral analogs like 4-(dimethylamino)butanoic acid hydrochloride lack enantioselectivity, limiting their use in asymmetric synthesis .

- Fluorinated Derivatives : Difluorophenyl analogs (e.g., CAS 270063-53-1) exhibit lower molecular weights but comparable steric bulk to dichloro derivatives .

Research and Commercial Availability

- Target Compound : Supplied by GLPBIO (10 mM sample solutions) and Combi-Blocks (98% purity) .

- Fluorinated Analogs : CAS 1217809-78-3 (2,4,5-trifluorophenyl) is specialized for medicinal chemistry due to enhanced bioavailability .

- Discontinued Products : Some analogs (e.g., CAS 76691-35-5) are marked discontinued, highlighting supply chain variability .

Biological Activity

(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride, often referred to as (S)-DCPB, is a compound with significant biological activity primarily related to its interaction with neurotransmitter systems. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C10H12Cl2N O2

- Molecular Weight : Approximately 284.56 g/mol

- Structure : The compound features an amino group, a dichlorophenyl group, and a butanoic acid moiety, which contribute to its reactivity and biological activity.

(S)-DCPB acts as an inhibitor of certain neurotransmitter receptors, particularly glutamate receptors. Glutamate is a key neurotransmitter involved in synaptic transmission and plasticity in the central nervous system. The modulation of these receptors by (S)-DCPB suggests potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.

Neurotransmitter Modulation

Research indicates that (S)-DCPB can influence glutamate receptor activity. This modulation may enhance or inhibit synaptic transmission depending on the receptor subtype targeted. For instance, studies have shown that it can affect NMDA (N-Methyl-D-aspartate) receptor signaling pathways, which are crucial for learning and memory processes.

Case Studies and Research Findings

- Neuroprotective Effects : In vivo studies have demonstrated that (S)-DCPB exhibits neuroprotective properties against excitotoxicity induced by excessive glutamate release. This was evidenced by reduced neuronal death in animal models subjected to conditions mimicking neurodegenerative diseases .

- Anticonvulsant Activity : Experimental models have shown that the administration of (S)-DCPB leads to a significant reduction in seizure frequency and severity in rodents. This suggests its potential as an anticonvulsant agent .

- Potential for Treating Depression : Preliminary findings indicate that (S)-DCPB may also play a role in modulating mood disorders through its effects on glutamate signaling pathways, which are often dysregulated in depression .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride | 331847-13-3 | C10H12Cl2N O2 | Enantiomer with different biological activity |

| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride | 270596-38-8 | C10H12ClN O2 | Contains a different chlorinated phenyl group |

| (R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride | 331763-54-3 | C10H12ClN O2 | Similar structure but with different substitution |

The structural variations among these compounds lead to differences in their biological activities, highlighting the significance of stereochemistry and substituent effects on pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Chiral resolution techniques, such as enzymatic kinetic resolution or chiral auxiliary-assisted synthesis, are commonly employed. For example, enantioselective hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can achieve >99% enantiomeric excess (e.e.) for structurally similar amino acid derivatives . Protecting group strategies (e.g., Fmoc or Boc for the amino group) combined with asymmetric catalysis may also optimize yield and purity .

Q. How can researchers verify the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, chiral HPLC using columns like Chiralpak IA/IB with polar organic mobile phases (e.g., hexane/ethanol) can resolve enantiomers. Optical rotation comparisons to literature values for analogous compounds (e.g., (S)-3-amino-4-phenylbutanoic acid hydrochloride) provide supplementary validation .

Q. What analytical techniques are suitable for purity assessment?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) coupled with UV detection at 210–220 nm is standard. Mass spectrometry (LC-MS) confirms molecular weight, while NMR (1H/13C) identifies structural integrity. Residual solvents and chloride content are quantified via GC and ion chromatography, respectively .

Advanced Research Questions

Q. How can discrepancies in optical rotation data between batches be resolved?

- Methodological Answer : Discrepancies often arise from trace enantiomeric impurities or hydration state variations. Recrystallization in polar solvents (e.g., ethanol/water) followed by Karl Fischer titration ensures consistent hydration. Chiral HPLC with spiked racemic mixtures quantifies enantiomeric impurities down to 0.1% .

Q. What strategies mitigate racemization during derivatization or formulation?

- Methodological Answer : Avoid high temperatures (>80°C) and strongly acidic/basic conditions. Use mild coupling reagents (e.g., EDC/HOBt) for amide bond formation. Stability studies under accelerated conditions (40°C/75% RH) monitor racemization via periodic chiral HPLC analysis .

Q. How can researchers design assays to evaluate this compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : Use fluorogenic substrates (e.g., peptide-AMC derivatives) in kinetic assays with target enzymes (e.g., dipeptidyl peptidase-4, DPP-4). IC50 determination via dose-response curves (0.1–100 µM range) and Lineweaver-Burk plots differentiate competitive/non-competitive inhibition modes. Cross-validate with SPR (surface plasmon resonance) for binding affinity .

Q. How should researchers address contradictory pharmacological data in cellular vs. in vitro models?

- Methodological Answer : Contradictions may stem from cell permeability or metabolite interference. Perform cellular uptake studies using LC-MS quantification of intracellular compound levels. Compare activity in cell lysates (direct enzyme exposure) vs. intact cells to isolate permeability effects .

Data Contradiction Analysis

Q. How to resolve conflicting reports on thermal stability?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition points. DSC (differential scanning calorimetry) detects phase transitions. Conflicting data may arise from polymorphic forms; powder XRD distinguishes crystalline vs. amorphous states .

Q. What experimental approaches validate the compound’s role as a synthetic intermediate in drug development?

- Methodological Answer : Track incorporation into target molecules (e.g., dipeptidyl peptidase inhibitors) via isotopic labeling (e.g., 13C at the β-carbon). Stability studies in simulated gastric fluid (pH 1.2) and hepatic microsomes assess metabolic liability. Compare synthetic routes for yield and impurity profiles .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.